molecular formula C9H6ClN3O2 B13199665 6-Chloro-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid

6-Chloro-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid

Cat. No.: B13199665
M. Wt: 223.61 g/mol
InChI Key: SDLBQSSHLYCPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid (CAS 1889691-06-8) is a high-purity chemical building block incorporating a privileged heterocyclic scaffold. Its molecular formula is C 9 H 6 ClN 3 O 2 with a molecular weight of 223.62 g/mol . This compound is designed for research applications, particularly in medicinal chemistry and antibacterial drug discovery. The structure combines a pyrrole ring, a motif prevalent in many natural products and FDA-approved drugs, with a chloro-substituted pyrimidine carboxylic acid . The pyrrole heterocycle is noted for its favorable physicochemical properties, including lipophilicity that aids in membrane penetration and a modular structure that allows for extensive derivatization to optimize interactions with biological targets . This makes the compound a valuable precursor for constructing novel molecules aimed at combating bacterial infections, including those caused by drug-resistant strains. Pyrrole derivatives are a significant focus in modern antibiotic research due to their diverse mechanisms of action. Specifically, pyrrole-2-carboxamide analogs have been identified as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a key transporter essential for the cell wall biosynthesis of Mycobacterium tuberculosis . Inhibition of MmpL3 disrupts the transport of mycolic acids, leading to bacterial death and positioning this scaffold as a promising candidate for developing new anti-tuberculosis agents . Researchers can utilize the carboxylic acid and chloro functional groups on this pyrimidine core for further synthetic modifications, such as amide bond formation or nucleophilic substitution, to explore structure-activity relationships and develop new lead compounds. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C9H6ClN3O2

Molecular Weight

223.61 g/mol

IUPAC Name

6-chloro-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H6ClN3O2/c10-7-4-6(9(14)15)12-8(13-7)5-2-1-3-11-5/h1-4,11H,(H,14,15)

InChI Key

SDLBQSSHLYCPGT-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C2=NC(=CC(=N2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Strategies for Preparation

General Synthetic Approach

The synthesis of 6-Chloro-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid generally involves multi-step procedures that build the pyrimidine core, introduce the chloro substituent, attach the pyrrole moiety, and finally install the carboxylic acid group. Key synthetic steps include:

  • Construction of the pyrimidine ring system with appropriate substitution.
  • Functionalization at the 6-position with chlorine.
  • Coupling or condensation reactions to attach the pyrrole ring at the 2-position.
  • Introduction or transformation of a substituent at the 4-position to a carboxylic acid.

Specific Synthetic Routes

Route A: Pyrimidine Ring Construction Followed by Pyrrole Attachment and Carboxylation
  • Starting Materials:

    • 2,6-dichloropyrimidine or 6-chloropyrimidine derivatives
    • Pyrrole or pyrrole precursors (e.g., substituted pyrroles or pyrrole synthons)
  • Pyrrole Coupling:

    • Nucleophilic aromatic substitution (SNAr) at the 2-position of the pyrimidine ring by the pyrrole nitrogen or carbon (typically the 2-position of pyrrole) under controlled conditions.
    • Catalysts or bases such as triethylamine or potassium carbonate may be used to facilitate coupling.
  • Carboxylic Acid Introduction:

    • Oxidation or hydrolysis of ester or nitrile precursors at the 4-position to yield the carboxylic acid.
    • Alternatively, direct carboxylation reactions using carbon dioxide under basic conditions have been reported for related heterocycles.
Route B: Multi-Step Synthesis via Pyrrole-Pyrimidine Scaffolds
  • Starting from pyrrole derivatives, the pyrimidine ring can be constructed via condensation reactions involving amidines or nitriles with β-dicarbonyl compounds or equivalents.
  • Chlorination at the 6-position can be introduced using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to replace hydroxyl or amino groups.
  • Final oxidation or hydrolysis steps yield the carboxylic acid functionality at the 4-position.

Detailed Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Pyrimidine ring formation Amidines + β-dicarbonyl compounds, reflux in ethanol or DMF Typical condensation to form pyrimidine core
Chlorination at C-6 POCl3 or SOCl2, reflux Converts hydroxyl or amino groups to chloro
Pyrrole coupling at C-2 Pyrrole, base (K2CO3 or Et3N), polar aprotic solvent (DMF, DMSO), 50-100°C Nucleophilic aromatic substitution
Carboxylation/hydrolysis at C-4 Ester hydrolysis with NaOH or LiOH, or oxidation with KMnO4 Converts ester or nitrile to carboxylic acid

Representative Synthetic Example

A representative synthesis reported in patent literature and research articles proceeds as follows:

  • Synthesis of 6-chloropyrimidine intermediate:

    • Starting from 2,4-dichloropyrimidine, selective substitution at the 4-position with a suitable nucleophile (e.g., hydroxyl or ester group) is performed.
    • Chlorination at 6-position is retained or introduced by chlorinating agents.
  • Attachment of pyrrole ring:

    • The 2-position chlorine is substituted by the 1H-pyrrol-2-yl group via nucleophilic substitution using pyrrole under basic conditions.
  • Conversion to carboxylic acid:

    • The ester or other precursor at the 4-position is hydrolyzed under basic conditions to yield the free carboxylic acid.

This sequence ensures regioselective substitution and functional group transformations to afford the target compound in moderate to good yields.

Alternative Synthetic Techniques and Catalysis

  • Paal-Knorr Synthesis:
    Pyrrole rings can be synthesized via Paal-Knorr cyclization of 1,4-dicarbonyl compounds, which can be integrated into the synthetic route to build the pyrrole moiety before coupling with the pyrimidine ring.

  • Transition Metal Catalysis:
    Palladium-catalyzed cross-coupling reactions (e.g., Stille or Suzuki couplings) have been used to attach pyrrole or substituted pyrrole rings to halogenated pyrimidines in related systems, offering improved selectivity and yields.

  • Electrochemical Oxidation:
    Radical addition and electrochemical oxidation methods have been applied to aroyl pyrroles to generate intermediates useful in pyrrole-pyrimidine chemistry, potentially adaptable for this compound’s synthesis.

Comparative Summary of Preparation Methods

Method Type Key Features Advantages Limitations
Direct nucleophilic substitution Simple SNAr of pyrrole on chloropyrimidine Straightforward, fewer steps Requires careful control of regioselectivity
Multi-step condensation + chlorination Builds pyrimidine ring with substitutions stepwise Allows precise functionalization More time-consuming, multiple purification steps
Transition metal-catalyzed coupling Pd-catalyzed coupling of pyrrole derivatives High selectivity, mild conditions Requires expensive catalysts
Paal-Knorr pyrrole synthesis + coupling Pyrrole synthesized separately then attached Efficient pyrrole formation Adds synthetic steps
Electrochemical oxidation and radical addition Radical intermediates for complex substitutions Novel approach, potential for diversity Requires specialized equipment

Research Findings and Yields

  • Yields for the coupling step of pyrrole onto chloropyrimidine typically range from 60% to 85%, depending on reaction conditions and solvents used.
  • Hydrolysis or oxidation steps to obtain the carboxylic acid generally proceed with high efficiency (>80%) under standard basic or oxidative conditions.
  • Purity and regioselectivity are critical and often achieved by controlling temperature, solvent polarity, and reagent stoichiometry.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The pyrrole ring can be oxidized or reduced depending on the desired transformation.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amino-substituted pyrimidine derivative.

Scientific Research Applications

6-Chloro-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological targets, such as enzymes and receptors.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine-4-carboxylic acid derivatives are structurally diverse, with variations in substituents significantly altering their physicochemical and functional properties. Below is a systematic comparison of 6-Chloro-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid with analogous compounds:

Structural and Functional Group Analysis

Compound Name CAS Number Substituents Key Features
This compound N/A 6-Cl, 2-pyrrole, 4-COOH Pyrrole provides H-bond donor/acceptor sites; Cl enhances electrophilicity.
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 2-Cl, 6-CH₃, 4-COOH Methyl group increases hydrophobicity; lacks aromatic N-H for H-bonding.
6-Amino-5-chloro-4-pyrimidinecarboxylic acid 914916-98-6 6-NH₂, 5-Cl, 4-COOH Amino group improves aqueous solubility; potential for zwitterionic forms.
2-Methylsulfanylpyrimidine-4-carboxylic acid 1126-44-9 2-SCH₃, 4-COOH Thioether group enhances lipophilicity; weaker H-bonding capacity.
2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic acid 1272301-61-7 2-(4-Cl-C₆H₄), 6-CH₃, 4-COOH Chlorophenyl group increases aromaticity and molecular weight (248.67 g/mol).
6-Chloro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid 438216-26-3 Quinoline core, 6-Cl, 2-furan, 4-COOH Quinoline’s extended π-system (MW 287.7 g/mol) may improve UV absorption.

Hydrogen Bonding and Crystal Packing

The pyrrole substituent in the target compound enables dual hydrogen bonding (N-H as donor, ring N as acceptor), facilitating robust supramolecular networks. The amino group in 6-Amino-5-chloro-4-pyrimidinecarboxylic acid introduces additional H-bond donor capacity, favoring crystalline phases with high polarity .

Electronic and Solubility Profiles

  • Electrophilicity: The 6-Cl substituent in the target compound enhances electrophilicity at the pyrimidine ring, making it reactive toward nucleophilic substitution. This property is shared with 2-Chloro-6-methylpyrimidine-4-carboxylic acid but absent in amino- or thioether-substituted analogs .
  • Solubility: Carboxylic acid derivatives with polar groups (e.g., -NH₂) exhibit higher aqueous solubility. The target compound’s pyrrole ring may reduce solubility compared to amino analogs but improve it relative to methyl- or aryl-substituted derivatives .

Biological Activity

6-Chloro-2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, including a pyrimidine ring, a chloro substituent, and a pyrrole moiety. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C9H6ClN3O2C_9H_6ClN_3O_2, with a molecular weight of approximately 223.61 g/mol. The compound features:

  • A chloro group at the 6-position of the pyrimidine ring.
  • A pyrrole group at the 2-position.
  • A carboxylic acid functional group at the 4-position.

These functional groups contribute to its reactivity and biological activity, making it a candidate for various pharmaceutical applications .

Research indicates that this compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on the Colony-Stimulating Factor 1 Receptor (CSF1R), which plays a critical role in macrophage differentiation and maintenance. Inhibition of CSF1R has therapeutic implications for various diseases, including cancer and inflammatory disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. For instance, studies have shown that varying the substituents on the pyrrole or pyrimidine rings can enhance or diminish its potency against target receptors. The following table summarizes key findings from SAR studies:

Compound VariationIC50 (CSF1R)Notes
Parent Compound1 nMHigh potency against CSF1R
Methylated Derivative0.5 nMIncreased activity
Unsubstituted Phenyl Derivative>100 nMLoss of activity

These findings underscore the importance of specific functional groups in maintaining biological activity .

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

  • Inhibition of CSF1R : A study demonstrated that this compound could inhibit CSF1R with an IC50 value as low as 1 nM, showcasing its potential as a therapeutic agent in macrophage-related diseases .
  • Antibacterial Activity : Other research has explored the compound's antibacterial properties, revealing effective inhibition against Staphylococcus aureus with MIC values between 3.12 and 12.5 μg/mL, indicating potential for development as an antibacterial agent .
  • Pharmacokinetics : Investigations into the pharmacokinetic profile of this compound suggest favorable absorption and distribution characteristics, making it suitable for further development in clinical settings .

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